2,7,7-Trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 2,7,7-Trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,7,7-Trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and nitrobenzodioxole-containing molecules. Compared to these compounds, 2,7,7-Trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-10-12(8-21)18(19-13(22-10)6-20(2,3)7-15(19)24)11-4-16-17(28-9-27-16)5-14(11)23(25)26/h4-5,18,22H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFDZRKZRNDBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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